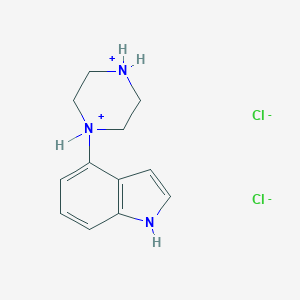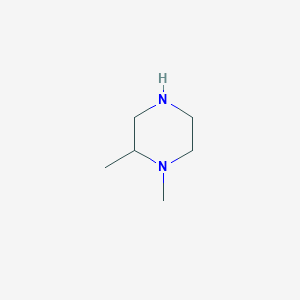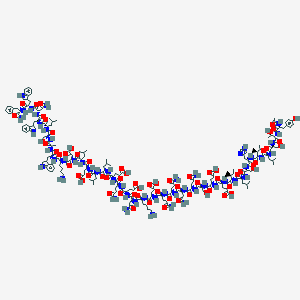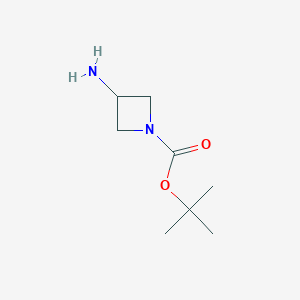![molecular formula C7H6N2O B029746 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one CAS No. 5654-97-7](/img/structure/B29746.png)
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one
Übersicht
Beschreibung
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one is a chemical compound with the molecular formula C7H6N2O . It is also known by other names such as 7-AZAOXINDOLE . The molecular weight of this compound is 134.14 g/mol .
Synthesis Analysis
A series of analogues based on the 1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one ring system have been synthesized and shown to possess oral antiinflammatory activity .
Molecular Structure Analysis
The IUPAC name of this compound is 1,3-dihydropyrrolo[2,3-b]pyridin-2-one . The InChI string is InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) . The Canonical SMILES string is C1C2=C(NC1=O)N=CC=C2 .
Chemical Reactions Analysis
The compound has been used in the synthesis of a series of analogues that have shown to possess oral antiinflammatory activity .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 134.14 g/mol . The computed properties include a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 134.048012819 g/mol and the Monoisotopic Mass is also 134.048012819 g/mol . The Topological Polar Surface Area is 42 Ų .
Wissenschaftliche Forschungsanwendungen
Application in Antileishmanial Agents
Scientific Field
Summary of the Application
A series of uniquely functionalized 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for antileishmanial efficacy against visceral leishmaniasis (VL) .
Methods of Application
The compounds were synthesized in one to two steps by utilizing a post-Ugi modification strategy .
Results or Outcomes
Among the library compounds, compound 5m exhibited potential in vitro antileishmanial activity (CC 50 = 65.11 μM, SI = 7.79, anti-amastigote IC 50 = 8.36 μM). In vivo antileishmanial evaluation of 5m demonstrated 56.2% inhibition in liver and 61.1% inhibition in spleen parasite burden in infected Balb/c mice .
Application in Cancer Therapy
Scientific Field
Summary of the Application
A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported .
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source .
Results or Outcomes
The results or outcomes obtained were not detailed in the source .
Application in Flame Retardants and Nanocatalysts
Scientific Field
Summary of the Application
3-one derivatives are actively used as flame retardants and ligands for the design of metal complex nanocatalysts .
Results or Outcomes
Application in Diabetes Treatment
Scientific Field
Summary of the Application
The compounds have shown efficacy in reducing blood glucose levels, which may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
Results or Outcomes
The compounds may be beneficial in conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Application in Antimicrobial, Anti-inflammatory, and Antiviral Agents
Summary of the Application
Pyrrolopyrazine derivatives, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Results or Outcomes
Pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3-b] pyrazine derivatives showed more activity on kinase inhibition .
Application in Antifungal Agents
Summary of the Application
Pyrrolopyrazine derivatives, which include 1H-pyrrolo[2,3-b]pyridin-2(3H)-one, have exhibited different biological activities, such as antifungal .
Results or Outcomes
According to the findings, pyrrolo [1,2-a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities .
Eigenschaften
IUPAC Name |
1,3-dihydropyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O/c10-6-4-5-2-1-3-8-7(5)9-6/h1-3H,4H2,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQEZNORDWBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NC1=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10551472 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
CAS RN |
5654-97-7 | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5654-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10551472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole](/img/structure/B29663.png)
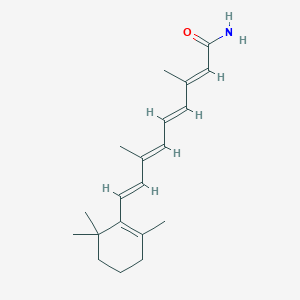

![2-methyl-N-[4-methyl-2-oxo-7-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-6-yl]pentadecanamide](/img/structure/B29680.png)



